Tetraacetylribofuranose
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Overview
Description
Tetraacetylribofuranose, also known as 1,2,3,5-tetra-O-acetyl-D-ribofuranose, is a chemical compound with the molecular formula C13H18O9. It is a derivative of ribose, where four hydroxyl groups are acetylated. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraacetylribofuranose is typically synthesized through the acetylation of ribose. The process involves the reaction of ribose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include maintaining the temperature at around 0°C to 5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tetraacetylribofuranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield ribose.
Oxidation: The compound can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert it into deoxy derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used to replace the acetyl groups.
Major Products Formed
Hydrolysis: Ribose
Oxidation: Ribonic acid derivatives
Reduction: Deoxy derivatives
Substitution: Various substituted ribose derivatives
Scientific Research Applications
Tetraacetylribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and nucleotides.
Biology: It serves as a precursor in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It is utilized in the synthesis of antiviral and anticancer agents.
Industry: It is employed in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tetraacetylribofuranose involves its conversion to ribose or ribose derivatives through hydrolysis or other reactions. These derivatives can then participate in various biochemical pathways, including nucleotide synthesis and carbohydrate metabolism. The molecular targets and pathways involved depend on the specific derivatives formed and their biological roles .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetra-O-acetyl-D-ribofuranose
- 2,3,5-tri-O-acetyl-D-ribofuranose
- 1,2,3,5-tetra-O-acetyl-D-xylofuranose
Uniqueness
Tetraacetylribofuranose is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity compared to other acetylated ribose derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C13H18O9 |
---|---|
Molecular Weight |
318.28 g/mol |
IUPAC Name |
[(2R,3S,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12?,13-/m1/s1 |
InChI Key |
IHNHAHWGVLXCCI-ZGVCCVRISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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